molecular formula C10H9BrO2 B8717607 2-(Bromomethyl)-7-methoxy-1-benzofuran

2-(Bromomethyl)-7-methoxy-1-benzofuran

Cat. No. B8717607
M. Wt: 241.08 g/mol
InChI Key: HVEHRXXFJVCBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-7-methoxy-1-benzofuran is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-7-methoxy-1-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-7-methoxy-1-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-(bromomethyl)-7-methoxy-1-benzofuran

InChI

InChI=1S/C10H9BrO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,6H2,1H3

InChI Key

HVEHRXXFJVCBAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 29 (450 mg, 2.56 mmol) was dissolved in EtOH (10 mL). NaBH4 (104 mg, 2.81 mmol) was added portionwise at 0° C., with vigorous stirring. The suspension was stirred at 0° C. for 15 min and then at room temperature for 1.5 h. Solvent was evaporated off in-vacuo. The resulting crude alcohol residue was dissolved in toluene (5 mL) and the solution was cooled to 0° C. PBr3 (240 μL, 2.56 mmol) was added dropwise over 10 min.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
104 mg
Type
reactant
Reaction Step Two
Name
Quantity
240 μL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.